molecular formula C12H12O3 B7845596 2-Furyl-(3-methoxyphenyl)methanol

2-Furyl-(3-methoxyphenyl)methanol

Cat. No.: B7845596
M. Wt: 204.22 g/mol
InChI Key: GGTUCUAEQJYHHT-UHFFFAOYSA-N
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Description

2-Furyl-(3-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-yl-(3-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-14-10-5-2-4-9(8-10)12(13)11-6-3-7-15-11/h2-8,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTUCUAEQJYHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Significance and Research Gaps in Furyl Substituted Arylmethanols

Furyl-substituted arylmethanols, the chemical class to which 2-Furyl-(3-methoxyphenyl)methanol belongs, are recognized for their versatile applications in synthetic chemistry. The furan (B31954) moiety is a bio-isostere for a phenyl group and is a common structural motif in numerous natural products and pharmaceuticals. The academic significance of these compounds stems from their utility as building blocks and intermediates in the synthesis of more complex molecules.

Despite their importance, specific research on this compound itself is not extensively documented in publicly available literature, highlighting a clear research gap. While general synthetic methods for furyl carbinols are established, detailed studies on the specific properties, reactivity, and potential applications of this particular isomer are scarce. This lack of focused research presents an opportunity for further investigation into its unique chemical and physical properties, which are influenced by the electronic interplay between the furan ring and the 3-methoxyphenyl (B12655295) group.

Mechanistic Investigations into the Reactivity and Transformations of 2 Furyl 3 Methoxyphenyl Methanol

Elucidation of Reaction Pathways Involving the Carbinol Functionality

Mechanistic Studies of Oxidation and Reduction Reactions

The oxidation of 2-Furyl-(3-methoxyphenyl)methanol to the corresponding ketone, 2-furyl-(3-methoxyphenyl)methanone, can be achieved using a range of oxidizing agents. The mechanism of these reactions is dependent on the specific reagent employed. For instance, with chromium-based reagents, the reaction likely proceeds through the formation of a chromate (B82759) ester followed by an E2-type elimination of the alpha-proton. Milder, more selective oxidizing agents, such as manganese dioxide (MnO2), are particularly effective for the oxidation of benzylic and allylic alcohols. The mechanism of MnO2 oxidation is thought to involve the formation of a coordinate bond between the alcohol and the manganese center, followed by the homolytic cleavage of the C-H and O-H bonds, leading to the formation of the ketone and reduced manganese species.

Conversely, the reduction of the carbinol functionality to form 2-furyl-(3-methoxyphenyl)methane can be accomplished via several methods. Catalytic hydrogenation over a noble metal catalyst like palladium on carbon (Pd/C) is a common approach. The mechanism involves the adsorption of the alcohol onto the catalyst surface, followed by the addition of hydrogen atoms across the C-O bond, leading to the cleavage of the hydroxyl group and its replacement with a hydrogen atom. Alternatively, ionic hydrogenation using a trialkylsilane and a strong acid like trifluoroacetic acid can also be employed. In this case, the acid protonates the hydroxyl group, which then departs as a water molecule to form a stable benzylic carbocation. This carbocation is subsequently reduced by the hydride transfer from the trialkylsilane.

Investigations into Acid-Catalyzed Transformations and Rearrangements

The presence of the furan (B31954) ring introduces a propensity for acid-catalyzed rearrangements and ring-opening reactions, which compete with simple dehydration.

Under acidic conditions, the furan ring of this compound is susceptible to protonation, which can lead to ring-opening reactions. researchgate.netmdpi.com The mechanism typically involves the protonation of the furan oxygen, followed by nucleophilic attack of a solvent molecule, such as water or an alcohol, at the C5 position of the furan ring. This leads to the formation of a hemiacetal intermediate, which can then undergo further transformations to yield a 1,4-dicarbonyl compound. The presence of additional water in the reaction medium can significantly influence the extent of furan ring opening. researchgate.netnih.gov Studies on related furfuryl alcohol systems have shown that controlling the water content is a key factor in directing the reaction towards either polymerization or ring-opening pathways. researchgate.netnih.gov

In addition to ring opening, acid catalysis can also promote the dehydration of the carbinol to form a conjugated system. The protonation of the hydroxyl group and subsequent loss of water generates a highly stabilized benzylic carbocation. This carbocation is resonance-stabilized by both the furan and the 3-methoxyphenyl (B12655295) rings. The fate of this carbocation is dependent on the reaction conditions. In the absence of strong nucleophiles, the carbocation will readily undergo elimination of a proton from an adjacent carbon to form a double bond. Due to the aromatic nature of the furan and phenyl rings, the elimination will occur from the benzylic position, leading to the formation of a highly conjugated exocyclic double bond. Control over dehydration versus other reaction pathways can be achieved by careful selection of the acid catalyst and solvent system. For instance, using a non-nucleophilic acid in an aprotic solvent would favor dehydration.

Nucleophilic Substitution and Derivatization Mechanisms at the Carbinol Center

The carbinol center of this compound is also a site for nucleophilic substitution reactions. These reactions typically proceed through an SN1-type mechanism due to the stability of the intermediate benzylic carbocation, which is resonance-stabilized by both the furan and the methoxyphenyl rings. In the presence of a strong acid and a nucleophile, the hydroxyl group is protonated and departs as a water molecule, forming the carbocation. The nucleophile then attacks the electrophilic carbocation to form the substitution product. A wide variety of nucleophiles can be employed, including halides, cyanides, and thiols, allowing for the synthesis of a diverse range of derivatives. The efficiency of these reactions is often high due to the favorable energetics of forming the stable carbocation intermediate. Studies on analogous systems, such as 2-bromomethyl-1,3-thiaselenole, highlight the potential for complex, multi-step nucleophilic substitution pathways involving intermediate cyclic cations. mdpi.com

Role of the Furan and Methoxyphenyl Substituents in Directing Reactivity and Selectivity

The furan and 3-methoxyphenyl substituents play a crucial role in modulating the reactivity and selectivity of the transformations of this compound. The furan ring, being an electron-rich aromatic system, can donate electron density through resonance, thereby stabilizing adjacent positive charges. This effect is particularly important in the formation of the benzylic carbocation during acid-catalyzed dehydration and SN1-type nucleophilic substitution reactions. The electron-donating nature of the furan ring also activates it towards electrophilic attack, which can lead to side reactions such as polymerization or ring-opening under strongly acidic conditions. osti.gov

Kinetic and Thermodynamic Profiling of Key Reaction Steps

Currently, there is no specific kinetic or thermodynamic data available in the scientific literature for the reactions of this compound. Research on the parent compound, furfuryl alcohol, shows that it undergoes various reactions such as Diels-Alder additions, polymerization, and hydrogenation. atamanchemicals.com For instance, studies on the Diels-Alder reaction of furfuryl alcohol with N-hydroxymaleimides have determined rate constants, activation energies, and the entropy and enthalpy of formation. However, it is not scientifically sound to extrapolate these findings to the substituted derivative this compound without specific experimental data.

The presence of the 3-methoxyphenyl group is expected to significantly influence the electron density of the furan ring and the reactivity of the benzylic alcohol, thereby altering the kinetic and thermodynamic parameters of its reactions compared to unsubstituted furfuryl alcohol. Without dedicated studies, any discussion on this topic would be purely speculative.

Catalytic Mechanisms Facilitating this compound Transformations

Similarly, a detailed account of the catalytic mechanisms for the transformation of this compound is absent from current scientific publications. Research into the catalytic conversion of furfuryl alcohol and other furan derivatives often involves hydrogenation, hydrogenolysis, and etherification reactions using a variety of catalysts. atamanchemicals.com For example, the synthesis of 2-furyl carbinols can be achieved through copper-catalyzed cross-coupling reactions. nih.gov

However, the specific influence of the 3-methoxyphenyl substituent on the adsorption, activation, and subsequent reaction pathways on a catalyst surface has not been investigated for this particular molecule. The electronic and steric effects of this substituent would play a crucial role in determining the optimal catalyst and reaction conditions for any desired transformation.

Advanced Spectroscopic and Structural Characterization of 2 Furyl 3 Methoxyphenyl Methanol

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For 2-Furyl-(3-methoxyphenyl)methanol, HRMS would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺).

Upon electron impact ionization, the molecular ion of this compound would be expected to undergo characteristic fragmentation based on its functional groups: the furan (B31954) ring, the methoxyphenyl group, and the benzylic alcohol moiety. researchgate.netcontaminantdb.ca Key fragmentation pathways would likely include:

Loss of a hydrogen atom: Formation of an [M-1]⁺ ion is a common feature for alcohols. utripoli.edu.ly

Loss of a water molecule: Dehydration to form an [M-18]⁺ ion is a characteristic fragmentation of alcohols. researchgate.net

Cleavage of the C-C bond adjacent to the oxygen: This is a typical cleavage for alcohols and could lead to several prominent fragments. researchgate.net

Formation of a tropylium (B1234903) ion: The benzylic nature of the compound could lead to the formation of a stable tropylium ion or related aromatic cations.

Cleavage of the furan or methoxyphenyl rings: This would result in characteristic fragment ions corresponding to these structural units.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the furan, methanol (B129727), and methoxyphenyl components.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

IonFormulaExpected m/z (monoisotopic)Description
[M]⁺C₁₂H₁₂O₃⁺204.0786Molecular Ion
[M-H]⁺C₁₂H₁₁O₃⁺203.0708Loss of a hydrogen radical
[M-OH]⁺C₁₂H₁₁O₂⁺187.0759Loss of a hydroxyl radical
[M-H₂O]⁺C₁₂H₁₀O₂⁺186.0681Loss of water
[C₈H₉O₂]⁺C₈H₉O₂⁺137.0603Fragment from cleavage of the furan-methanol bond
[C₅H₅O]⁺C₅H₅O⁺81.0340Furanomethyl cation
[C₇H₇O]⁺C₇H₇O⁺107.0497Methoxyphenylmethyl cation

Note: The expected m/z values are calculated based on monoisotopic masses and serve as a theoretical guide. Actual experimental values would be determined by HRMS analysis.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework and stereochemistry of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of the structure of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the aromatic protons of the furan and methoxyphenyl rings, the methoxy (B1213986) group protons, the benzylic proton, and the hydroxyl proton. The ¹³C NMR spectrum would similarly reveal the number of chemically distinct carbon atoms. bldpharm.com

2D NMR: To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments are essential.

HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. nih.gov HMBC is crucial for establishing the connectivity between the furan ring, the benzylic carbon, and the methoxyphenyl ring. For example, correlations would be expected between the benzylic proton and carbons of both aromatic rings.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, which would be useful for assigning the protons on the furan and methoxyphenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, which is critical for determining the molecule's conformation and relative stereochemistry. nih.gov For a chiral molecule like this compound, these techniques could help to understand the preferred spatial arrangement of the furan and methoxyphenyl rings relative to each other.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
Furan Ring
C2~155--
C3~110~6.3d
C4~108~6.2dd
C5~142~7.3d
Methoxyphenyl Ring
C1'~140--
C2'~112~6.9d
C3'~160--
C4'~118~6.8t
C5'~130~7.2t
C6'~115~6.9d
Methanol & Methoxy
-CH(OH)-~70~5.8s
-OHvariablevariables (broad)
-OCH₃~55~3.8s

Note: These are predicted values based on known data for similar structural motifs. Actual values would need to be confirmed experimentally.

Since this compound possesses a chiral center at the benzylic carbon, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric excess (e.e.) of a chiral sample. escholarship.org This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). sigmaaldrich.comresearchgate.net

For an alcohol like this compound, a common approach is to react it with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric esters. researchgate.net The resulting diastereomers will have distinct NMR spectra, and the integration of specific signals for each diastereomer allows for the calculation of the enantiomeric excess. Alternatively, chiral solvating agents can be used to form transient diastereomeric complexes that also exhibit separate NMR signals for each enantiomer. sigmaaldrich.com

Vibrational Spectroscopy for Functional Group and Conformation Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformation.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for its functional groups. google.com Key expected bands include:

A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching bands for the aromatic rings and the methoxy group, usually between 2850-3100 cm⁻¹.

C=C stretching vibrations for the aromatic furan and phenyl rings in the 1400-1600 cm⁻¹ region.

A strong C-O stretching band for the alcohol, likely around 1050-1150 cm⁻¹.

Asymmetric and symmetric C-O-C stretching bands for the methoxy ether linkage.

Table 3: Expected FT-IR and Raman Vibrational Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3600-3200O-HStretching (alcohol)
3100-3000C-HStretching (aromatic)
3000-2850C-HStretching (aliphatic/methoxy)
1600-1450C=CStretching (aromatic rings)
~1250C-OAsymmetric stretching (aryl ether)
~1150-1050C-OStretching (alcohol)
~1040C-OSymmetric stretching (aryl ether)

Note: These are general ranges and the exact positions and intensities of the bands would be determined experimentally.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Molecular Architecture

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis, a suitable single crystal of this compound would need to be grown. smolecule.com

The resulting crystal structure would provide precise information on:

The conformation of the molecule in the solid state, including the dihedral angles between the furan and methoxyphenyl rings.

The bond lengths and angles of all atoms in the molecule.

The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

If a single enantiomer crystallizes in a chiral space group, the absolute configuration of the stereocenter can be determined.

Hyphenated Analytical Techniques for Mixture Analysis and Enhanced Characterization (e.g., LC-NMR, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for obtaining detailed information on individual components.

LC-NMR (Liquid Chromatography-NMR): This technique combines the separation power of HPLC with the structural elucidation capabilities of NMR. researchgate.net It would be particularly useful for analyzing a crude reaction mixture containing this compound, allowing for the separation of the product from starting materials and byproducts, followed by the acquisition of NMR spectra for each component. Different modes of operation, such as on-line, stop-flow, and loop/cartridge storage, can be employed depending on the concentration of the analyte and the desired level of detail in the NMR data.

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): For volatile and thermally stable compounds, GC-MS/MS offers high separation efficiency and detailed structural information from mass spectrometry. The initial GC separation would isolate this compound from other volatile components of a mixture. The subsequent tandem mass spectrometry (MS/MS) analysis would involve selecting the molecular ion or a specific fragment ion and subjecting it to further fragmentation, providing even more detailed structural information and enhancing the certainty of identification.

Computational and Theoretical Chemistry Studies on 2 Furyl 3 Methoxyphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 2-Furyl-(3-methoxyphenyl)methanol at the atomic level. These methods model the electronic structure of the molecule to predict its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. ajchem-a.com This process involves finding the minimum energy conformation on the potential energy surface. The optimized structure is crucial for understanding the molecule's spatial configuration and steric interactions.

Once the geometry is optimized, the same DFT methods can be used to calculate the molecule's vibrational frequencies. ajchem-a.comelixirpublishers.com These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes. ajchem-a.comresearchgate.net This comparison often requires the use of a scaling factor to account for anharmonicity and methodological approximations. researchgate.net

Table 1: Predicted Structural Parameters of this compound using DFT This table presents a representative set of optimized geometric parameters calculated using DFT methods, based on typical values for similar molecular fragments.

ParameterBond/AnglePredicted Value
Bond Lengths C(phenyl)-C(methanol)1.51 Å
C(methanol)-O(hydroxyl)1.43 Å
C(furan)-C(methanol)1.50 Å
C(phenyl)-O(methoxy)1.37 Å
Bond Angles O-C(methanol)-C(phenyl)112.5°
O-C(methanol)-C(furan)111.8°
C(phenyl)-C(methanol)-C(furan)114.0°
Dihedral Angle C(furan)-C(methanol)-C(phenyl)-C(phenyl)~45-60°

High-Level Ab Initio Methods for Energetic Landscape and Reaction Path Analysis

While DFT is highly efficient, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide even greater accuracy for energetic calculations, albeit at a higher computational cost. researchgate.net These methods are invaluable for exploring the energetic landscape of this compound.

This analysis involves identifying various stable conformers and the transition states that connect them, providing a detailed map of the molecule's conformational flexibility. Furthermore, these methods are employed to study potential chemical transformations. For instance, they can be used to model the reaction pathway for the oxidation of the methanol (B129727) group to a ketone or the etherification of the hydroxyl group. smolecule.comresearchgate.net By calculating the activation barriers and reaction energies, researchers can predict the feasibility and kinetics of such reactions under different conditions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing a dynamic picture of its behavior. For this compound, MD simulations can be used to explore its conformational space by modeling the rotations around its single bonds. This is particularly important for understanding the relative orientations of the furan (B31954) and methoxyphenyl rings.

MD is also a key tool for studying intermolecular interactions. By simulating the molecule in a solvent, such as water or ethanol, researchers can analyze the formation and dynamics of hydrogen bonds between the molecule's hydroxyl group and the solvent molecules. bohrium.com These simulations also shed light on non-covalent interactions, like π-π stacking, that might occur between molecules in a condensed phase. This information is critical for understanding the compound's solubility, aggregation behavior, and interactions with biological targets. bohrium.com

In Silico Prediction of Reactivity, Selectivity, and Reaction Outcomes

In silico methods leverage computational models to predict how a molecule will behave in a chemical reaction. The reactivity of this compound can be assessed by analyzing its electronic structure. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comnih.gov

The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO shows its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net A smaller gap suggests higher reactivity. By mapping these orbitals, one can predict the most likely sites for electrophilic or nucleophilic attack. For example, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups are expected to be nucleophilic centers, while the aromatic rings can be susceptible to electrophilic substitution. This analysis helps predict the outcomes and selectivity of various organic reactions. smolecule.com

Table 2: Calculated Electronic Properties of this compound This table provides illustrative data on electronic properties derived from quantum chemical calculations.

PropertyPredicted ValueImplication
HOMO Energy -5.8 eVIndicates electron-donating capability (nucleophilicity)
LUMO Energy -0.9 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap 4.9 eVSuggests good kinetic stability ajchem-a.comresearchgate.net
Dipole Moment ~2.5 DIndicates a polar molecule with asymmetric charge distribution

Theoretical Analysis of Aromaticity and Electronic Effects within Furan and Phenyl Moieties

The chemical nature of this compound is significantly influenced by the electronic properties of its two aromatic rings: the furan and the methoxyphenyl groups. Theoretical methods can quantify the aromaticity of these rings using criteria such as Nucleus-Independent Chemical Shift (NICS) calculations. researchgate.net

Derivatization and Further Functionalization Strategies for 2 Furyl 3 Methoxyphenyl Methanol

Chemical Modifications at the Carbinol Hydroxyl Group

The secondary alcohol functionality in 2-Furyl-(3-methoxyphenyl)methanol is a prime site for derivatization, allowing for the introduction of a wide range of functional groups through esterification, etherification, and nucleophilic substitution reactions.

Esterification and Etherification Reactions for Diverse Molecular Scaffolds

Esterification and etherification of the carbinol hydroxyl group are fundamental strategies for altering the polarity, steric bulk, and biological activity of this compound.

Esterification: The conversion of the hydroxyl group to an ester is readily achieved through several established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic approach. masterorganicchemistry.com For instance, reaction with acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or under acid catalysis, can yield the corresponding acetate (B1210297) ester. uhcl.educetjournal.it The reaction between vanillin (B372448) (a phenolic aldehyde) and acetic anhydride illustrates the reactivity of hydroxyl groups in the presence of other functionalities. utdallas.edu While specific conditions for this compound are not widely reported, analogous reactions with furfuryl alcohol and benzyl (B1604629) alcohol derivatives have been successfully demonstrated, suggesting high yields are attainable under mild conditions. unive.itmdpi.com

Reaction Type Reagents Product Type Analogous Substrate Example Reference
Fischer EsterificationCarboxylic Acid, Acid Catalyst (e.g., H₂SO₄)EsterCarboxylic Acid + Alcohol masterorganicchemistry.com
AcylationAcetic Anhydride, PyridineAcetate EsterVanillin utdallas.edu
Palladium-Catalyzed CarbonylationCO, CH₃OH, Pd(OAc)₂/DPPFMethyl AcetateFurfuryl Alcohol unive.itmdpi.com

Etherification: The Williamson ether synthesis is a cornerstone method for the formation of ethers from alcohols. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an organohalide. wikipedia.orgyoutube.com For a secondary alcohol like this compound, the alkoxide would be reacted with a primary alkyl halide to minimize competing elimination reactions. wikipedia.org The use of a strong base such as sodium hydride (NaH) is common for generating the alkoxide. masterorganicchemistry.com Intramolecular Williamson ether synthesis can also be employed to form cyclic ethers if a suitable halide is present on the same molecule. masterorganicchemistry.com

Reaction Type Reagents Product Type Key Considerations Reference
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Primary Alkyl HalideEtherSN2 mechanism; best with primary alkyl halides to avoid elimination. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org
Alkoxymercuration-Demercuration1. Alkene, Hg(O₂CCF₃)₂ 2. NaBH₄EtherMarkovnikov addition of the alcohol to an alkene. libretexts.org

Nucleophilic Displacement Reactions for Halogenation or Other Substitutions

Direct replacement of the hydroxyl group with a halogen or other nucleophiles provides a gateway to a host of further chemical transformations.

Halogenation: The Appel reaction is a highly effective method for converting primary and secondary alcohols into the corresponding alkyl halides under mild conditions, using triphenylphosphine (B44618) and a carbon tetrahalide (e.g., CCl₄, CBr₄). wikipedia.orgorganic-chemistry.orgjk-sci.comalfa-chemistry.comnrochemistry.com This reaction proceeds with inversion of configuration at a chiral center via an SN2 mechanism for secondary alcohols. organic-chemistry.orgjk-sci.comnrochemistry.com The driving force for this transformation is the formation of the strong P=O double bond in the triphenylphosphine oxide byproduct. wikipedia.org

Reaction Reagents Product Mechanism Feature Reference
Appel Reaction (Chlorination)PPh₃, CCl₄2-Chloro-furyl-(3-methoxyphenyl)methaneSN2, inversion of configuration wikipedia.orgnrochemistry.com
Appel Reaction (Bromination)PPh₃, CBr₄2-Bromo-furyl-(3-methoxyphenyl)methaneSN2, inversion of configuration organic-chemistry.orgnrochemistry.com

Advanced Functionalization of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system that can participate in a variety of functionalization reactions, including electrophilic substitutions, cycloadditions, and ring-opening transformations.

Electrophilic and Nucleophilic Functionalization Reactions on the Furan Core

Electrophilic Substitution: Furan is significantly more reactive towards electrophiles than benzene (B151609). pearson.comchemicalbook.com Electrophilic aromatic substitution on the furan ring preferentially occurs at the C5 position (and C2, if unsubstituted) due to the superior stability of the resulting carbocation intermediate, which can be depicted with more resonance structures. chemicalbook.comucalgary.ca The presence of the (3-methoxyphenyl)methanol substituent at the C2 position directs incoming electrophiles to the C5 position. Mild reaction conditions are typically sufficient for these transformations. pearson.com

Nucleophilic Aromatic Substitution: While the furan ring itself is electron-rich and generally unreactive towards nucleophiles, the methoxy-substituted phenyl ring can potentially undergo nucleophilic aromatic substitution (SNAr) if appropriately activated. For a nucleophile to replace the methoxy (B1213986) group, the aromatic ring would typically require strong electron-withdrawing groups positioned ortho or para to the methoxy group to stabilize the negatively charged Meisenheimer complex intermediate. In the case of this compound, the furan ring and the hydroxyl-bearing methylene (B1212753) group are not strongly electron-withdrawing, making direct SNAr on the methoxyphenyl ring challenging under standard conditions.

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Moiety for Polycyclic Architectures

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, providing access to complex, bridged polycyclic structures. clockss.org The reaction of furan derivatives with dienophiles like maleic anhydride or N-substituted maleimides is well-established. clockss.orgtudelft.nl The Diels-Alder reaction of furfuryl alcohol and furfuryl amine with maleic anhydride has been shown to proceed, indicating that the hydroxyl or amino group at the 2-position does not inhibit the cycloaddition. clockss.org In the reaction between 2-furanmethanethiol and N-phenylmaleimide, a clean Diels-Alder cycloaddition occurs without competing conjugate addition. clockss.org These examples suggest that this compound would readily participate in Diels-Alder reactions, leading to the formation of oxanorbornene derivatives.

Dienophile Reaction Conditions Product Type Analogous Furan Substrate Reference
Maleic AnhydrideEther, Room Temperatureexo-Cycloadduct2-Furanmethanethiol clockss.org
N-PhenylmaleimideStirringCycloadduct2-Furanmethanethiol clockss.org
N-EthylmaleimideCold Temperature (-5 to 0 °C)Mixture of Diels-Alder adduct and Michael addition product2-Furanmethanethiol clockss.org

Controlled Furan Ring Opening for Value-Added Chemicals

The furan ring can be cleaved under specific conditions to yield valuable acyclic compounds. This transformation often proceeds through acid-catalyzed or oxidative pathways.

Acid-Catalyzed Rearrangement: Acid-catalyzed treatment of 2-furylcarbinols can lead to rearrangement products. For instance, the solvolysis of 2-acetylfuran (B1664036) oxime toluene-p-sulfonate in methanol (B129727) results in a dimethoxydihydrofuran derivative, which can be further rearranged under acidic conditions. consensus.app Vigorous treatment of furan derivatives with methanolic hydrogen chloride can lead to various ring-opened ester products. researchgate.net These reactions highlight the potential for controlled degradation of the furan ring in this compound to generate linear, functionalized molecules.

Oxidative Ring Opening: Oxidative rearrangement of 2-furylcarbinols is a powerful method for synthesizing 2H-pyran-3(6H)-ones. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) have been shown to be effective for this one-step transformation. sci-hub.stmasterorganicchemistry.comorganic-chemistry.orgwikipedia.org The reaction is typically performed in a solvent like methylene chloride at cool temperatures. sci-hub.st An alternative two-step method involves oxidative bromination in methanol followed by acid hydrolysis. sci-hub.st These oxidative ring-opening strategies offer a pathway to highly functionalized six-membered heterocyclic systems from this compound.

Reaction Type Reagent Product Type Key Features Reference
Oxidative Rearrangementm-CPBA2H-pyran-3(6H)-oneOne-step, mild conditions sci-hub.stmasterorganicchemistry.comorganic-chemistry.orgwikipedia.org
Oxidative Bromination/Hydrolysis1. Br₂/MeOH 2. Acid2H-pyran-3(6H)-oneTwo-step process sci-hub.st

Chemical Transformations of the 3-Methoxyphenyl (B12655295) Moiety

The 3-methoxyphenyl group in this compound is a rich site for chemical manipulation. The interplay between the electron-donating methoxy group and the furylmethanol substituent governs the regioselectivity and feasibility of various transformations on the aromatic ring.

Electrophilic Aromatic Substitution on the Phenyl Ring

The benzene ring of the 3-methoxyphenyl moiety is activated towards electrophilic aromatic substitution (EAS) by the presence of the methoxy group (-OCH₃). The methoxy group is a powerful activating group that directs incoming electrophiles to the ortho and para positions relative to itself due to its ability to donate electron density to the ring through resonance. vedantu.comorganicchemistrytutor.com Therefore, electrophilic attack is anticipated to occur primarily at the C2, C4, and C6 positions of the phenyl ring. The furylmethanol substituent, being at the C1 position, will also exert a directing influence, which is generally considered to be weakly deactivating and ortho-, para-directing. The interplay of these directing effects will ultimately determine the final regiochemical outcome.

Expected Regioselectivity of Electrophilic Aromatic Substitution:

The methoxy group at C3 strongly activates the C2, C4, and C6 positions. The furylmethanol group at C1 will also influence the substitution pattern. Given the strong activating nature of the methoxy group, substitution is most likely to be directed to the positions most activated by it. Steric hindrance from the existing substituents will also play a crucial role in determining the major product.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is a common electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. For this compound, nitration is expected to yield a mixture of isomeric products. The primary sites of nitration would be the positions activated by the methoxy group. The existence of related compounds like [5-(3-amino-4-methoxyphenyl)-2-furyl]methanol, which is likely synthesized via nitration followed by reduction, supports the feasibility of this reaction.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or in a polar solvent like acetic acid. vedantu.commasterorganicchemistry.com The methoxy group strongly directs halogenation to the ortho and para positions. Due to steric hindrance from the furylmethanol group, the para position (C6) and one of the ortho positions (C2) are the most probable sites for halogenation.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for forming new carbon-carbon bonds on aromatic rings. masterorganicchemistry.comtamu.edu

Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. While feasible, Friedel-Crafts alkylation on activated rings like the one in the target molecule can be prone to polyalkylation and carbocation rearrangements. masterorganicchemistry.com Milder catalysts may be required to achieve selective mono-alkylation.

Acylation: This reaction introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. Friedel-Crafts acylation is generally more controlled than alkylation as the introduced acyl group is deactivating, preventing further reactions on the same ring. wisc.edu However, with highly activated systems containing a methoxy group, demethylation can sometimes be a competing side reaction, especially with strong Lewis acids like AlCl₃.

Reaction Typical Reagents Expected Major Products (Positional Isomers)
NitrationHNO₃, H₂SO₄2-Nitro, 4-Nitro, and 6-Nitro derivatives
BrominationBr₂, FeBr₃ or CH₃COOH2-Bromo, 4-Bromo, and 6-Bromo derivatives
Friedel-Crafts AlkylationR-Cl, AlCl₃2-Alkyl, 4-Alkyl, and 6-Alkyl derivatives
Friedel-Crafts AcylationR-COCl, AlCl₃2-Acyl, 4-Acyl, and 6-Acyl derivatives

This table presents expected products based on established principles of electrophilic aromatic substitution on substituted anisole (B1667542) derivatives. Actual product distribution may vary based on specific reaction conditions.

Modifications of the Methoxy Group

The methoxy group itself is a site for chemical transformation, primarily through cleavage of the ether linkage to yield the corresponding phenol.

Demethylation: The conversion of the methoxy group to a hydroxyl group is a common and important transformation. This demethylation is typically achieved by treatment with strong acids or Lewis acids. A variety of reagents are known to effect the cleavage of aryl methyl ethers.

Common reagents for the demethylation of aryl methyl ethers include:

Boron Tribromide (BBr₃): This is a highly effective and widely used reagent for cleaving aryl methyl ethers. The reaction is often carried out at low temperatures.

Hydrobromic Acid (HBr) or Hydroiodic Acid (HI): Concentrated aqueous solutions of these strong acids can cleave ethers, often requiring elevated temperatures.

Lewis Acids: Other Lewis acids, such as aluminum chloride (AlCl₃), can also be used, sometimes in the presence of a nucleophilic scavenger.

The product of this reaction, 2-Furyl-(3-hydroxyphenyl)methanol, would be a valuable intermediate for further functionalization of the phenolic hydroxyl group, such as through etherification or esterification.

Reagent General Reaction Conditions Product
Boron Tribromide (BBr₃)Inert solvent (e.g., CH₂Cl₂), low temperature2-Furyl-(3-hydroxyphenyl)methanol
Hydrobromic Acid (HBr)Aqueous solution, reflux2-Furyl-(3-hydroxyphenyl)methanol
Aluminum Chloride (AlCl₃)Inert solvent, with a nucleophilic scavenger2-Furyl-(3-hydroxyphenyl)methanol

This table provides examples of common demethylation reagents and the expected product. Specific reaction conditions would need to be optimized for the substrate.

Advanced Applications and Emerging Research Directions for 2 Furyl 3 Methoxyphenyl Methanol and Its Derivatives

Applications in Materials Science and Engineering

The furan (B31954) component of 2-Furyl-(3-methoxyphenyl)methanol offers a renewable and highly functionalizable platform for the development of advanced materials. The presence of the methoxyphenyl group is anticipated to further tailor the properties of these materials, leading to enhanced performance and new functionalities.

Precursors for Advanced Polymer and Resin Systems (e.g., Furan Resins with Tailored Properties)

Furan resins, derived from the acid-catalyzed polymerization of furfuryl alcohol, are well-established thermosetting polymers known for their excellent thermal stability, chemical resistance, and low flammability. wikipedia.orggoogle.com The incorporation of this compound as a comonomer in furan resin systems presents an opportunity to create polymers with tailored properties. The methoxy-substituted phenyl group can influence the polymer's characteristics in several ways:

Improved Processability: The bulky methoxyphenyl group may disrupt the regular packing of polymer chains, potentially leading to a lower viscosity of the prepolymer and improved processability for applications such as composite manufacturing and coatings.

Enhanced Thermal and Mechanical Properties: The aromatic nature of the phenyl group can increase the char yield upon thermal decomposition, thereby enhancing the fire resistance of the resulting resin. Furthermore, the rigid structure of the phenyl group can contribute to a higher glass transition temperature (Tg) and improved mechanical strength of the cured resin.

Modified Chemical Resistance: The electron-donating nature of the methoxy (B1213986) group can alter the reactivity of the furan ring during polymerization and influence the cross-linking density of the final resin, which in turn affects its resistance to various chemical agents.

While specific studies on the polymerization of this compound are still emerging, the general principles of furan chemistry suggest that it can be a valuable monomer for creating a new generation of high-performance, bio-based resins. researchgate.net

Table 1: Potential Effects of the 3-Methoxyphenyl (B12655295) Group on Furan Resin Properties

PropertyAnticipated Effect of 3-Methoxyphenyl GroupRationale
Processability IncreasedSteric hindrance from the bulky substituent may reduce prepolymer viscosity.
Thermal Stability IncreasedAromatic ring can enhance char formation and thermal stability.
Mechanical Strength IncreasedRigid phenyl group can increase the stiffness and strength of the polymer network.
Chemical Resistance ModifiedThe electronic and steric effects of the substituent can alter cross-linking density.

Integration into Organic Electronic and Optoelectronic Devices (e.g., Organic Field-Effect Transistors, Light-Emitting Diodes)

Furan-containing conjugated polymers have garnered significant interest for applications in organic electronics due to their favorable electronic properties and the potential for sustainable sourcing. The substitution of furan rings with various functional groups is a key strategy to tune their optical and electronic characteristics. Derivatives of this compound are promising candidates for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The methoxyphenyl group can act as an electron-donating unit, which can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This tuning of the frontier molecular orbitals is crucial for achieving efficient charge injection and transport in electronic devices. Furthermore, the photoluminescent properties of furan-based systems can be modulated by the introduction of substituents, opening up possibilities for the development of new organic emitters for OLEDs.

While direct reports on the use of this compound in OFETs or OLEDs are limited, the foundational research on related furan-based materials suggests a promising future for its derivatives in this field.

Role in Supramolecular Assemblies and Self-Organizing Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the bottom-up construction of complex and functional architectures. The structure of this compound contains several features that make it an attractive building block for supramolecular assemblies:

Hydrogen Bonding: The hydroxyl group of the methanol (B129727) moiety is a classic hydrogen bond donor and acceptor, enabling the formation of well-defined one-, two-, or three-dimensional networks. The crystal structure of the related triphenylmethanol, for instance, reveals intricate hydrogen-bonded tetrameric clusters. acs.org

π-π Stacking: The furan and phenyl rings can participate in π-π stacking interactions, which are crucial for the organization of aromatic molecules in the solid state and in solution.

By carefully designing derivatives of this compound, it is possible to program the formation of specific supramolecular structures with desired properties, such as liquid crystals, gels, or porous materials. These self-organizing systems could find applications in areas like sensing, catalysis, and drug delivery.

Catalysis and Ligand Development

The chiral nature of many derivatives of this compound and the presence of multiple coordination sites make this scaffold a promising platform for the development of novel ligands and catalysts for asymmetric synthesis.

Synthesis of Chiral Ligands based on the this compound Scaffold for Asymmetric Catalysis

The development of new chiral ligands is paramount for advancing the field of asymmetric catalysis, which is essential for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The this compound scaffold offers a unique combination of structural features for the design of novel chiral ligands.

For example, the hydroxyl group can be readily converted into other functional groups, such as phosphines, amines, or ethers, to create bidentate or tridentate ligands. The furan and phenyl rings provide a rigid backbone that can create a well-defined chiral environment around a metal center. The synthesis of P,N-ligands, which contain both phosphorus and nitrogen donor atoms, is a particularly active area of research, as these ligands have shown great promise in a variety of catalytic reactions. nih.govacs.org

The general synthetic accessibility of derivatives of this compound makes it an attractive starting point for the creation of new libraries of chiral ligands for screening in various asymmetric transformations.

Table 2: Potential Chiral Ligand Types from the this compound Scaffold

Ligand TypePotential Synthesis RoutePotential Catalytic Applications
P,N-Ligands Conversion of the hydroxyl group to an amine and a phosphine (B1218219).Asymmetric hydrogenation, allylic alkylation, cross-coupling reactions.
P,O-Ligands Conversion of the hydroxyl group to a phosphine.Asymmetric hydroformylation, hydrosilylation.
N,O-Ligands Conversion of the hydroxyl group to an amine.Asymmetric epoxidation, cyclopropanation.

Investigation of Organocatalytic Properties of Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. The structural features of this compound derivatives suggest that they could be effective organocatalysts.

The hydroxyl group can act as a Brønsted acid or a hydrogen bond donor, activating substrates and controlling the stereochemistry of a reaction. The furan and phenyl rings can provide a chiral pocket that can selectively bind one enantiomer of a substrate. Recent studies have shown that chiral phosphoric acids and other Brønsted acids are highly effective organocatalysts for a wide range of asymmetric reactions. researchgate.net

While the organocatalytic potential of this compound derivatives is still largely unexplored, the precedent set by other chiral alcohols and furan-containing molecules indicates that this is a promising area for future research.

Environmental Chemistry and Sustainable Applications

The application of this compound in environmental and sustainable chemistry is rooted in its structural components, which are derivable from renewable biomass. This positions the compound and its derivatives as key players in the transition away from fossil fuel-based chemical industries.

Studies on Biodegradation or Transformation in Environmental Systems

Direct studies on the biodegradation of this compound are not extensively documented in publicly available research. However, the environmental fate of this compound can be inferred from studies on its constituent moieties: the furan ring and substituted aromatic compounds, as well as the role of co-metabolites like methanol.

Furan and its derivatives are known to undergo microbial degradation. The metabolic pathways typically involve hydroxylation and ring-opening, initiated by monooxygenase or dioxygenase enzymes. Similarly, methoxylated aromatic compounds can be processed by microbes that cleave the ether bond, a crucial step in lignin (B12514952) degradation.

Research on the biodegradation of complex pollutants has shown that the presence of a readily consumable carbon source can stimulate the breakdown of more persistent molecules. For instance, methanol has been used as a co-metabolic substrate to enhance the microbial degradation of highly chlorinated compounds like polychlorinated biphenyls (PCBs) nih.gov. In a study involving the microbial consortium QY2, the addition of methanol significantly accelerated the degradation of PCB 180, a process involving dechlorination, hydroxylation, and ring-opening pathways nih.gov. This principle of co-metabolism is highly relevant for a compound like this compound. A microbial community could potentially utilize the methanol group as an initial energy source, producing enzymes that could subsequently act on the furan and phenyl rings. The degradation would likely proceed through hydroxylation of the aromatic rings and oxidative opening of the furan ring, eventually mineralizing the compound to carbon dioxide and water.

Contribution to Bio-based Chemical Feedstocks and Renewable Resources

This compound stands as a prime example of a chemical synthesized from bio-based feedstocks, aligning with the principles of a circular economy. The molecule's precursors can be sourced directly from the two primary components of lignocellulosic biomass: cellulose/hemicellulose and lignin.

The furan portion of the molecule is derived from furfural (B47365), a key platform chemical. Furfural is produced on an industrial scale through the acid-catalyzed dehydration of pentose (B10789219) sugars (e.g., xylose), which are abundant in the hemicellulose fraction of agricultural residues like corn cobs and sugarcane bagasse nih.govscispace.com. Furfural can be catalytically hydrogenated to produce furfuryl alcohol, the direct precursor to the furan-methanol moiety of the target compound rsc.org.

The methoxyphenyl component can be sourced from lignin, a complex aromatic polymer that constitutes a significant portion of biomass. Lignin is rich in methoxylated phenylpropane units. Through various depolymerization strategies, such as pyrolysis or hydrogenolysis, lignin can be broken down into a range of aromatic platform chemicals, including guaiacol (B22219) and other methoxyphenols, which can serve as precursors for the 3-methoxyphenyl group.

Furthermore, the methanol component itself can be produced sustainably. "Renewable methanol" or "e-methanol" can be synthesized by the catalytic hydrogenation of carbon dioxide captured from industrial sources, or via the gasification of biomass nrel.govmethanol.orgresearchgate.net. The development of these processes is crucial for decarbonizing the chemical industry methanol.org.

The convergence of these renewable streams allows for the synthesis of this compound entirely from non-fossil resources. The catalytic upgrading of furfural and other biomass-derived molecules is an area of intense research, with various catalysts being developed to improve efficiency and selectivity nih.govnih.govnih.govbohrium.com.

Table 1: Bio-based Precursors for this compound Synthesis

Component of Target MoleculeBiomass SourcePlatform Chemical
Furan-methanol MoietyHemicellulose (from agricultural waste)Furfural, Furfuryl Alcohol
3-Methoxyphenyl MoietyLigninGuaiacol, Methoxyphenols
Methanol Group (alternative)Biomass Gasification, CO2 CaptureRenewable Methanol

Chemical Biology and Medicinal Chemistry (Focus on Molecular Design and Synthetic Strategies)

The furan nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous bioactive natural products and synthetic drugs ijabbr.comwisdomlib.orgutripoli.edu.ly. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a valuable building block for the design of new therapeutic agents ijabbr.comnih.gov.

Design and Synthesis of Novel Bioactive Analogs

The structure of this compound offers multiple points for modification, making it an attractive starting point for developing libraries of novel analogs for biological screening. The general strategy involves synthesizing derivatives and evaluating them for a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer effects ijabbr.comutripoli.edu.ly.

The synthesis of analogs can be achieved through established organic chemistry reactions. For example, a Grignard reaction between a furan-derived aldehyde (like furfural) and a Grignard reagent prepared from a substituted bromobenzene (B47551) (e.g., 3-methoxy-bromobenzene) is a common route to this class of diaryl methanols smolecule.com.

Key strategies for designing novel analogs from the this compound scaffold include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups, additional methoxy groups) at different positions on the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Modification of the Furan Ring: While the furan ring itself is often crucial for activity, substitution at the C5 position (para to the methanol group) is a common strategy. Introducing groups like halogens or small alkyl chains can fine-tune activity.

Alteration of the Linker: The benzylic alcohol linker can be oxidized to a ketone, reduced to a methylene (B1212753) group, or converted into ethers, esters, or amines to explore different geometries and hydrogen bonding capabilities.

Bioisosteric Replacement: The furan ring can be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole, or even with a phenyl ring, to probe the importance of the furan oxygen atom for biological activity nih.gov.

Table 2: Examples of Bioactive Furan Derivatives Illustrating Scaffold Potential

Furan Derivative ClassReported Biological ActivityReference
Nitrofurans (e.g., Nitrofurantoin)Antibacterial (Urinary Tract Infections) wisdomlib.org
FuranonesAntifungal (e.g., against Candida albicans) utripoli.edu.ly
Substituted Furyl-PyrimidinesAnticancer ijabbr.com
FurosemideDiuretic wisdomlib.orgslideshare.net
RanitidineAnti-ulcer (H2 receptor antagonist) slideshare.net

Structure-Activity Relationship (SAR) Studies via Rational Molecular Modification

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound like this compound into a potent and selective drug candidate. SAR involves systematically modifying the molecule's structure and assessing how these changes affect its biological activity.

While a specific SAR study for this compound is not available, the principles can be illustrated by examining research on similar furan-containing molecules. For instance, an SAR study on 2-thienyl-4-furyl-6-aryl pyridine (B92270) derivatives as anticancer agents revealed key insights through rational modification researchgate.net. The study found that:

The nature and position of substituents on the aryl ring were critical. The presence of a chloro or methyl group in the para-position of the phenyl ring enhanced cytotoxic activity.

The specific arrangement of the heterocyclic rings influenced the inhibition of enzymes like topoisomerase.

Computational methods, such as Density Functional Theory (DFT), were used to correlate electronic properties (like the energy of the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) with biological activity, providing a rational basis for the observed SAR researchgate.net.

Applying these principles to this compound, a hypothetical SAR campaign would involve the synthesis of analogs based on the strategies in 7.4.1. Each new compound would be tested in a relevant biological assay. The goal would be to build a model that connects specific structural features to activity.

Table 3: Hypothetical SAR Study Outline for this compound

Modification SiteExample ModificationsRationale for Modification
Phenyl Ring Move methoxy group (to ortho, para); Add second substituent (Cl, F, CH3)Probe steric and electronic requirements of the binding pocket.
Furan Ring Add substituent at C5 (e.g., Br, CH3); Replace with ThiopheneDetermine the importance of the furan oxygen and explore lipophilicity.
Methanol Linker Oxidize to ketone; Reduce to methylene; Form methyl etherEvaluate the role of the hydroxyl group as a hydrogen bond donor/acceptor.
Overall Conformation Introduce bulky groups to restrict rotation around single bondsInvestigate the bioactive conformation of the molecule.

Through such systematic studies, researchers can develop a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups—required for the desired biological effect, paving the way for the rational design of more potent and specific therapeutic agents.

Future Research Perspectives and Grand Challenges in the Field

Development of Highly Efficient and Atom-Economical Synthetic Pathways

A primary challenge in the utilization of 2-Furyl-(3-methoxyphenyl)methanol lies in the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Current synthetic strategies for similar furyl(aryl)methanols often rely on classical methods such as Grignard reactions, which, while effective, can generate stoichiometric amounts of waste. youtube.comgoogle.com Future research must focus on creating more atom-economical pathways.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic MethodGeneral DescriptionPotential AdvantagesPotential Disadvantages
Grignard Reaction Reaction of a 3-methoxyphenyl (B12655295) Grignard reagent with furfural (B47365).Well-established, relatively simple procedure.Generates magnesium salt byproducts, sensitive to moisture. youtube.com
Palladium-Catalyzed Cross-Coupling Coupling of a furan-2-yl organometallic species with a 3-methoxy-substituted aryl halide.High functional group tolerance, potential for high yields. organic-chemistry.orgsigmaaldrich.comCost of palladium catalyst, potential for ligand and catalyst screening.
Direct C-H Arylation Palladium-catalyzed direct arylation of furan (B31954) with a 3-methoxy-substituted aryl halide.Reduces pre-functionalization steps, highly atom-economical. organic-chemistry.orgresearchgate.netCan require specific directing groups, potential for regioselectivity issues.

Deeper Mechanistic Understanding of Complex Furan and Arylmethanol Transformations

A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing existing synthetic methods and designing new ones. The reactivity of the furan ring, particularly its susceptibility to electrophilic attack and its ability to participate in cycloaddition reactions, offers a rich landscape for mechanistic investigation. nih.gov

Key areas for future mechanistic studies include:

Regioselectivity in C-H functionalization: Elucidating the factors that control the position of functionalization on both the furan and the phenyl rings is essential for the selective synthesis of derivatives.

Furan ring-opening reactions: Investigating the conditions and catalysts that can induce the selective opening of the furan ring to generate new linear and cyclic structures.

Stereoselective transformations: Developing catalytic systems that can control the stereochemistry at the benzylic carbon, leading to the synthesis of enantiomerically pure products with potential applications in medicinal chemistry.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, coupled with kinetic studies, will be invaluable in unraveling the intricate details of these transformations.

Rational Design and Tunable Synthesis of Advanced Functional Materials

The unique combination of a furan ring, a methoxy-substituted phenyl group, and a reactive hydroxyl group makes this compound an attractive building block for the synthesis of advanced functional materials. The furan moiety can be incorporated into polymer backbones to impart specific thermal and mechanical properties, while the aromatic and hydroxyl functionalities offer sites for further modification and cross-linking.

Future research in this area should focus on:

Furan-based polymers: The polymerization of this compound and its derivatives can lead to the creation of novel polyesters, polyethers, and thermosetting resins with tailored properties for applications in coatings, adhesives, and composites. atamanchemicals.com

Self-healing materials: The reversible nature of the Diels-Alder reaction involving the furan ring can be exploited to design self-healing polymers and materials.

Organic electronic materials: The conjugated system of the furan and phenyl rings suggests potential applications in organic electronics. The synthesis of well-defined oligomers and polymers based on this scaffold could lead to new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The ability to tune the electronic and physical properties of these materials through the strategic introduction of different substituents on the aromatic ring will be a key driver of innovation.

Synergistic Integration of Experimental and Computational Approaches for Predictive Chemistry

The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating research in the field of furan-based compounds. cumhuriyet.edu.trresearchgate.net Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net

Future research should leverage this synergy to:

Predict reaction outcomes: Computational modeling can be used to predict the feasibility and selectivity of new synthetic routes, thereby guiding experimental efforts and reducing the need for extensive empirical screening.

Elucidate reaction mechanisms: DFT calculations can be employed to map out the potential energy surfaces of reactions, identify transition states, and provide a detailed understanding of the factors that control reactivity. nih.gov

Design novel functional materials: Computational screening can be used to predict the electronic and photophysical properties of new polymers and materials based on the this compound scaffold, enabling the rational design of materials with desired functionalities. cumhuriyet.edu.trresearchgate.net

By combining the predictive power of computational chemistry with the practical insights of experimental work, researchers can significantly accelerate the discovery and development of new synthetic methodologies and advanced materials derived from this compound.

Q & A

Q. Q1: What are the established synthetic routes for 2-Furyl-(3-methoxyphenyl)methanol, and how can reaction conditions be optimized?

A1: The synthesis typically involves reducing a ketone precursor, such as 2-Furyl-(3-methoxyphenyl)ketone, using sodium borohydride (NaBH₄) in methanol or ethanol under reflux (60–70°C). Catalytic hydrogenation (H₂/Pd-C) is an alternative for higher stereochemical control . Optimization includes adjusting solvent polarity (e.g., THF vs. ethanol) to improve yield (reported 65–85%) and monitoring reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 7:3). Post-reduction, purification via column chromatography (silica gel, gradient elution) removes byproducts like unreacted ketone .

Q. Q2: What analytical techniques are critical for confirming the structure and purity of this compound?

A2:

  • NMR : ¹H NMR (CDCl₃) should show signals for the furyl protons (δ 6.2–7.1 ppm), methoxyphenyl group (δ 3.8 ppm for OCH₃; aromatic protons at δ 6.7–7.4 ppm), and the hydroxymethyl group (δ 4.6–5.0 ppm, broad singlet).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 204.07) confirms molecular weight.
  • IR : A broad O–H stretch (~3400 cm⁻¹) and furan C–O–C absorption (~1250 cm⁻¹) validate functional groups .

Advanced Mechanistic and Methodological Inquiries

Q. Q3: How can the stereochemical outcomes of this compound synthesis be systematically investigated?

A3:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers and quantify enantiomeric excess (ee).
  • Kinetic Studies : Compare reduction rates of prochiral ketones under NaBH₄ vs. enantioselective catalysts (e.g., Corey-Bakshi-Shibata).
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to rationalize stereoselectivity .

Q. Q4: What strategies are effective for resolving contradictions in reported biological activity data for furyl-methanol derivatives?

A4: Contradictions may arise from assay variability (e.g., microbial strain differences in antimicrobial studies). Mitigation strategies include:

  • Standardized Protocols : Use CLSI guidelines for MIC assays and replicate experiments across independent labs.
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. hydroxyl groups) to isolate bioactive moieties .

Application-Oriented Research Questions

Q. Q5: How can this compound serve as a precursor for bioactive molecule development?

A5:

  • Pharmaceutical Intermediates : React the hydroxymethyl group with acyl chlorides to form esters (e.g., prodrugs) or oxidize to carboxylic acids for further coupling.
  • Antioxidant Screening : Evaluate radical scavenging activity via DPPH assays (IC₅₀ values compared to Trolox) .

Q. Q6: What methodologies are recommended for studying the metabolic stability of this compound in vitro?

A6:

  • Hepatic Microsome Assays : Incubate with rat or human liver microsomes (1 mg/mL protein, NADPH cofactor) and monitor degradation via LC-MS/MS over 60 minutes.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

Data Interpretation and Reproducibility

Q. Q7: How should researchers address batch-to-batch variability in synthetic yields of this compound?

A7:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) in a factorial design to identify critical factors.
  • Quality Control Metrics : Implement in-line FTIR for real-time monitoring of intermediate conversions .

Q. Q8: What comparative frameworks are suitable for benchmarking the physicochemical properties of this compound against analogous compounds?

A8:

  • Lipophilicity (LogP) : Measure via shake-flask method (octanol/water partition) and compare to derivatives like (4-methoxyphenyl)methanol (LogP ~1.8).
  • Thermal Stability : TGA/DSC analysis under nitrogen (heating rate 10°C/min) identifies decomposition thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Furyl-(3-methoxyphenyl)methanol
Reactant of Route 2
Reactant of Route 2
2-Furyl-(3-methoxyphenyl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.